molecular formula C19H28BrNO3 B031317 Ritropirronium bromide CAS No. 475468-09-8

Ritropirronium bromide

Cat. No. B031317
M. Wt: 398.3 g/mol
InChI Key: VPNYRYCIDCJBOM-ZFNKBKEPSA-M
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Description

Ritropirronium bromide is a chemical compound with the molecular formula C19H28BrNO3 . It is a racemate composed of equimolar amounts of (2S,3R)- and (2S,3R)-glycopyrronium bromide .


Molecular Structure Analysis

The molecular structure of Ritropirronium bromide consists of 19 carbon atoms, 28 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 397.125244 Da and the average mass is 398.335 Da .

Scientific Research Applications

Glycopyrronium Bromide in COPD Treatment

Glycopyrronium bromide, a long-acting muscarinic receptor antagonist (LAMA), is approved for treating chronic obstructive pulmonary disease (COPD). It improves lung function, reduces dyspnea scores, health status, and exacerbation rates in patients with moderate to severe COPD. Glycopyrronium bromide's efficacy extends over 52 weeks, showing a favorable tolerability profile compared to placebo and similar drugs like tiotropium bromide (Carter, 2013).

Electrochemical Water Treatment

Electrochemical processes, utilizing bromide ions among others, are extensively investigated for removing organic and inorganic contaminants from water. These studies highlight the importance of understanding the effects of bromide ions in electrochemical oxidation and the potential formation of byproducts like bromate, which may affect water quality (Radjenovic & Sedlak, 2015).

Environmental and Health Implications of Bromine Compounds

Research on the marine boundary layer has emphasized the role of inorganic bromine, derived from bromide in seawater, in atmospheric chemistry and its interaction with ozone and other marine air constituents. These studies provide insights into the environmental cycling and global significance of bromine compounds (Sander et al., 2003).

Application in Drug-Drug Interaction Studies

Rifampicin, a drug known for its broad effects on drug-drug interactions, serves as a model to understand the molecular mechanisms involving the nuclear pregnane X receptor. These interactions often involve cytochromes P450 or p-glycoprotein, which are crucial for metabolizing or transporting various drugs, including those containing bromide ions (Chen & Raymond, 2006).

Safety And Hazards

Ritropirronium bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYRYCIDCJBOM-ZFNKBKEPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ritropirronium bromide

CAS RN

58493-54-2, 475468-09-8
Record name threo-Glycopyrronium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycopyrrolate, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475468098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCOPYRROLATE, THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SFK0PX55W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLYCOPYRROLATE, (2R,3'R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76196A5NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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